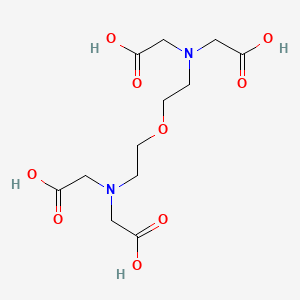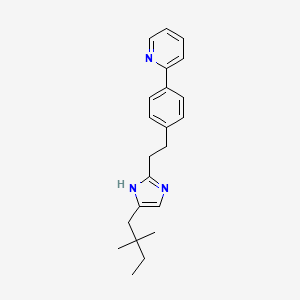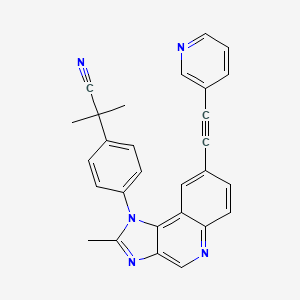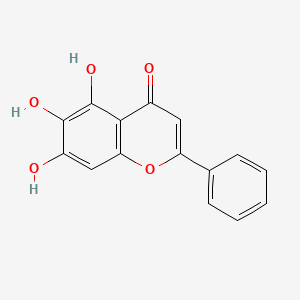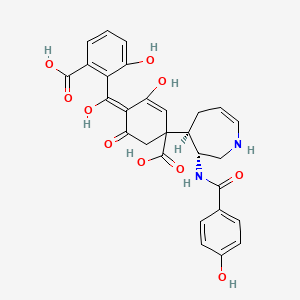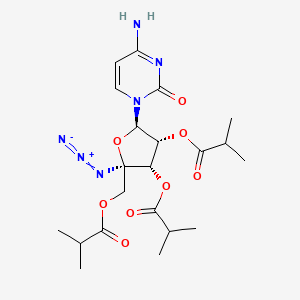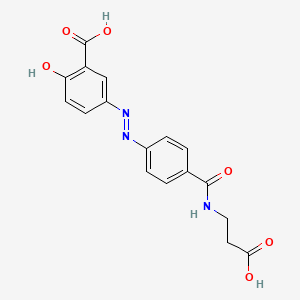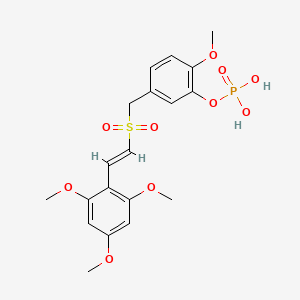
Briciclib
Overview
Description
Briciclib is a small molecule that has shown potent anticancer activity. It is a water-soluble derivative of ON 013100 and is currently being investigated as a clinical-stage agent targeting the eukaryotic translation initiation factor 4E (eIF4E). This factor is a master regulator of mRNA translation in mammalian cells and is associated with the promotion of several genes essential for cellular proliferation, survival, angiogenesis, and metastasis .
Scientific Research Applications
Briciclib has been extensively studied for its anticancer properties. It has shown inhibitory activity against the proliferation of various cancer cell lines, including mantle cell leukemia, breast cancer, gastric cancer, and esophageal cancer. The compound has demonstrated the ability to reduce the expression of cyclin D1 and c-Myc, which are markers associated with eIF4E activity and apoptosis .
Its ability to target eIF4E makes it a promising candidate for the development of new therapeutic agents for various diseases .
Mechanism of Action
Target of Action
Briciclib, also known as ON-013105 and ON-014185, primarily targets the eukaryotic translation initiation factor 4E (eIF4E) in solid cancers . eIF4E is a proto-oncogene that promotes the translation of several genes essential for cellular proliferation (cyclin D1, c-Myc, mTOR), survival (Akt), angiogenesis (VEGF), and metastasis (MMP9) .
Mode of Action
This compound is a small molecule that binds to eIF4E . This binding inhibits the translation of eIF4E’s target genes, disrupting its functionality as a translation factor . This interaction with eIF4E is direct, as indicated by Nuclear Magnetic Resonance (NMR) analysis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cyclin D–cyclin-dependent kinase (CDK) 4/6–p16–retinoblastoma (Rb) pathway . This pathway is commonly disrupted in cancer, leading to abnormal cell proliferation . This compound’s inhibition of eIF4E leads to a reduction in the expression of cyclin D1 and c-Myc, key players in this pathway .
Pharmacokinetics
It is known that this compound is water-soluble , which may influence its bioavailability and distribution.
Result of Action
This compound has demonstrated potent anticancer activity in various cancer cell lines, including Mantle Cell Lymphoma (MCL), breast, gastric, and esophageal cancers . It significantly reduces the expression of cyclin D1 and c-Myc within 8 hours in a dose-dependent manner . Furthermore, treatment with this compound enhances the expression of P53 and Cleaved Caspase 3 pro-apoptotic proteins in breast and MCL cancer cell lines .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Briciclib is known to interact with the Eukaryotic translation initiation factor 4E (eIF4E), a master regulator that controls the translation of mRNA in mammalian cells . eIF4E promotes the translation of several genes essential for cellular proliferation (cyclin D1, c-Myc, mTOR), survival (Akt, survivin), angiogenesis (VEGF), and metastasis (MMP9) .
Cellular Effects
This compound has shown potent anticancer activity by inhibiting the proliferation of various cancer cell lines at nanomolar concentrations . It has been observed to significantly reduce the expression of cyclin D1 and c-Myc in breast and mantle cell leukemia (MCL) cancer cell lines within 8 hours and in a dose-dependent manner .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to eIF4E, disrupting its functionality as a translation factor . This interaction leads to a reduction in the expression of proteins like cyclin D1 and c-Myc, which are essential for cellular proliferation .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound in laboratory settings are not fully documented, it’s known that this compound and its derivative ON 013100 have shown significant anticancer activity in various cancer cell lines .
Subcellular Localization
Given its interaction with eIF4E, it is likely that this compound localizes to the same subcellular compartments as eIF4E .
Preparation Methods
Briciclib is synthesized as a derivative of ON 013100. The synthetic route involves the modification of ON 013100 to enhance its water solubility and bioavailability. The specific reaction conditions and industrial production methods are proprietary and not fully disclosed in public literature. it is known that the compound is prepared in a solid form and can be dissolved in dimethyl sulfoxide (DMSO) for experimental use .
Chemical Reactions Analysis
Briciclib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed reaction mechanisms are not extensively documented.
Reduction: The compound may undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups under suitable conditions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
Briciclib is similar to other eIF4E-targeted agents, such as ON 013100. it is unique in its water solubility and enhanced bioavailability, which make it more suitable for clinical use. Other similar compounds include ribociclib, palbociclib, and abemaciclib, which are selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6). These compounds also target pathways involved in cellular proliferation but have different molecular targets and mechanisms of action .
Similar Compounds
- ON 013100
- Ribociclib
- Palbociclib
- Abemaciclib
Properties
IUPAC Name |
[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]phenyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23O10PS/c1-25-14-10-17(27-3)15(18(11-14)28-4)7-8-31(23,24)12-13-5-6-16(26-2)19(9-13)29-30(20,21)22/h5-11H,12H2,1-4H3,(H2,20,21,22)/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXENKEWVEVKKGV-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23O10PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865783-99-9 | |
| Record name | Briciclib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865783999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Briciclib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12004 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BRICICLIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG93X96336 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Briciclib?
A1: this compound acts as an anti-cancer agent by targeting the eukaryotic translation initiation factor 4E (eIF4E) [, , , ]. This protein plays a crucial role in initiating the translation of messenger RNA (mRNA) into proteins, particularly those involved in cell growth and proliferation, such as cyclin D1 and c-Myc [, ]. By binding to eIF4E, this compound disrupts its function, leading to a decrease in the expression of these proteins [, , ]. This disruption can ultimately induce cell cycle arrest and apoptosis in cancer cells that overexpress cyclin D1 [, ].
Q2: How does this compound compare to other eIF4E inhibitors?
A2: While several compounds target the eIF4F complex (which includes eIF4E), this compound demonstrates particular efficacy in inhibiting the growth of melanoma cells resistant to BRAF inhibitors, even those carrying the RAC1P29S mutation []. Research suggests that this compound, along with other eIF4F inhibitors like CR-1-31-B, effectively reduces tumor size in xenograft models using melanoma cells []. This highlights this compound's potential in targeting a specific subset of cancers and overcoming resistance mechanisms observed with other therapies.
Q3: What is the role of this compound in treating MYC-driven lymphoma?
A3: In MYC-driven lymphomas, where overexpression of c-MYC is a hallmark, this compound, along with other rocaglates, demonstrates a unique ability to suppress MYC protein translation []. Unlike mTOR kinase inhibitors, rocaglates like this compound effectively inhibit both cap-dependent and IRES-dependent translation, directly impacting MYC protein levels []. Additionally, this compound's ability to downregulate key proteins like PLK1 and AURKA further contributes to MYC protein destabilization, enhancing its efficacy in this context [].
Q4: What are the potential advantages of an orally bioavailable form of this compound?
A4: Research highlights the development of ON 013100, an orally bioavailable analog of this compound []. This is significant because it offers a potentially more convenient route of administration for patients compared to the intravenous formulation of this compound currently under clinical investigation []. Preclinical studies show that both ON 013100 and this compound exhibit similar potency against various cancer cell lines, including those derived from mantle cell leukemia, breast cancer, gastric cancer, and esophageal cancer []. This suggests that ON 013100 could provide a valuable alternative for patients, potentially improving treatment adherence and overall therapeutic outcomes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


